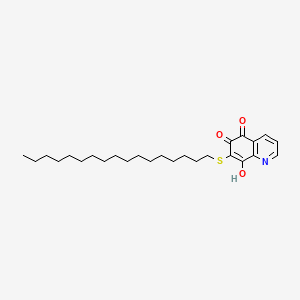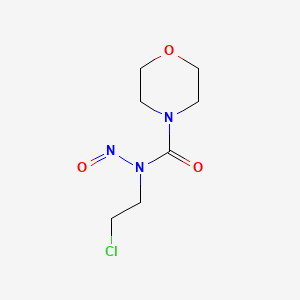![molecular formula C17H12O8 B1220980 (3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate ring systems and potential biological activities. The compound’s molecular formula is C₁₇H₁₂O₈, and it has a molecular weight of approximately 344.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves multiple steps, including the formation of the oxireno and furo ring systems. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as cyclization, oxidation, and methoxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The industrial process also focuses on minimizing waste and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study complex ring systems and their reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aflatoxin G1 9,10-epoxide: Shares a similar ring system but differs in functional groups and biological activity.
10a-Hydroxy-5-methoxy-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione: Another compound with a similar core structure but different substituents.
Uniqueness
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is unique due to its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12O8 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13?,16+,17+/m1/s1 |
Clé InChI |
LINLJHREPZSLCI-NINDDNLESA-N |
SMILES isomérique |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5[C@H](O[C@H]6C5O6)OC4=C1 |
SMILES canonique |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Synonymes |
AFG1 9,10-epoxide aflatoxin G1 9,10-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


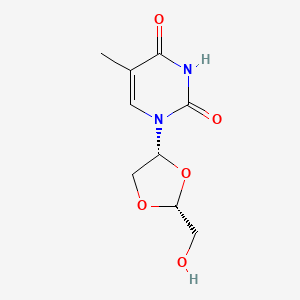
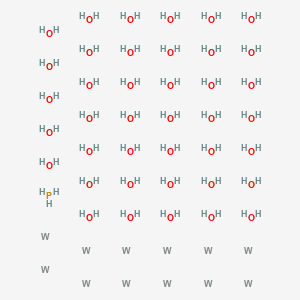
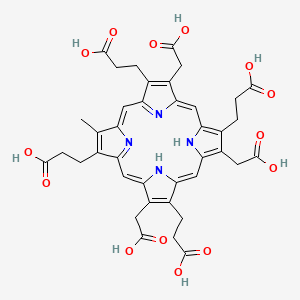
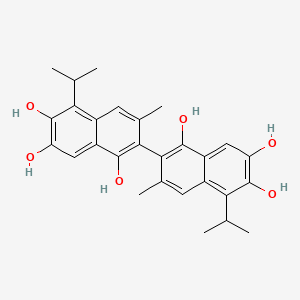
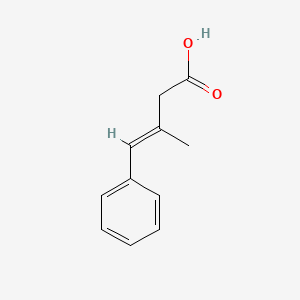
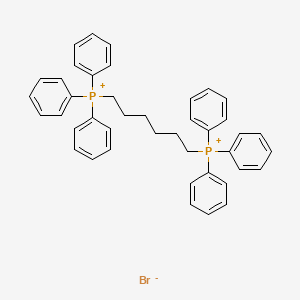
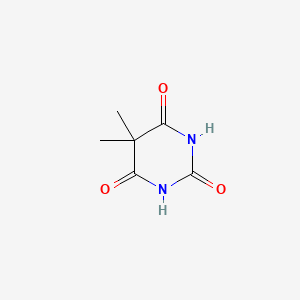
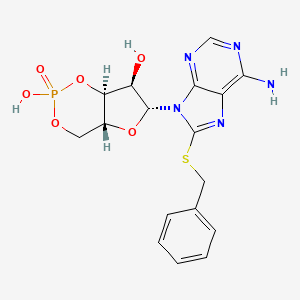
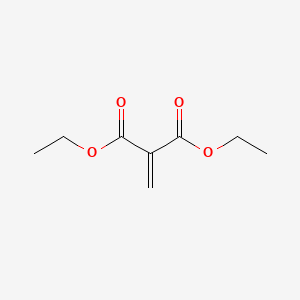
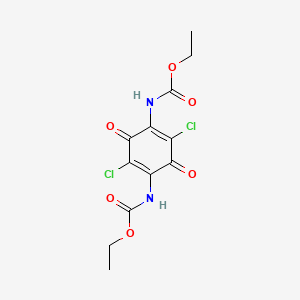
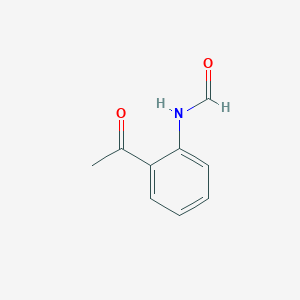
![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)
